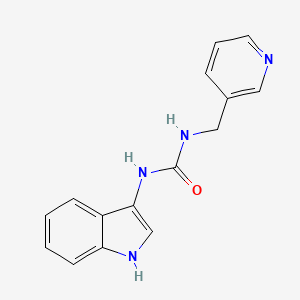

1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea

Description

1-(1H-Indol-3-yl)-3-(pyridin-3-ylmethyl)urea is a urea-based compound featuring an indole moiety linked via a urea bridge to a pyridin-3-ylmethyl group. The indole scaffold is prevalent in bioactive molecules due to its ability to engage in hydrophobic and π-π interactions, while the pyridinylmethyl group may contribute to hydrogen bonding and solubility.

Properties

IUPAC Name |

1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c20-15(18-9-11-4-3-7-16-8-11)19-14-10-17-13-6-2-1-5-12(13)14/h1-8,10,17H,9H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXZHJFHKTYAGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea typically involves the reaction of an indole derivative with a pyridine derivative under specific conditions. One common method involves the use of isocyanates or carbamoyl chlorides as intermediates. The reaction can be carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of 1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets. The indole moiety can interact with proteins and enzymes through π-π stacking and hydrogen bonding. The pyridine ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural analogs, highlighting substituents, molecular formulas, melting points, and synthesis yields:

Key Observations:

- Molecular Weight: Bulky substituents (e.g., piperazinylsulfonyl in Compound 29 or the fluorobenzoyl-phthalazinone group in DDY01) significantly increase molecular weight, which may impact solubility and bioavailability.

- Melting Points : Higher melting points correlate with structural complexity and polarity (e.g., DDY01 at 189–190°C vs. Compound 29 at 102–103°C). The target compound’s indolyl group likely confers moderate lipophilicity, suggesting a melting point between 100–150°C, though experimental validation is needed.

- Synthetic Yields : Yields for urea derivatives vary widely (50–85%), with optimized procedures (e.g., Compound 30 at 85% yield) highlighting the importance of intermediate stability and reaction conditions .

NAD Metabolism and SARM1 Targeting

- Vacor () : Exhibits SARM1-mediated base exchange activity, likely due to its 4-nitrophenyl group, which is electron-withdrawing and may enhance interaction with catalytic sites. The target compound’s indolyl group, being electron-rich, could alter binding kinetics or substrate specificity .

- Compound 29 () : Part of a series designed to inhibit NAD-metabolizing enzymes. The piperazinylsulfonyl group may improve solubility and enzyme affinity compared to simpler aryl substituents .

Anticancer and Antimicrobial Potential

Biological Activity

1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea is a synthetic organic compound notable for its unique structural features, which include an indole moiety and a pyridine side chain linked through a urea group. This compound belongs to a class of indole derivatives that have been extensively studied for their diverse biological activities, particularly in medicinal chemistry.

The biological activity of 1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The indole structure allows for π-π stacking and hydrogen bonding with proteins, while the pyridine ring can coordinate with metal ions or participate in hydrogen bonding, modulating enzymatic and receptor activities .

Biological Activities

Research has demonstrated that 1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea exhibits a range of biological activities:

-

Anticancer Activity :

- Several studies have indicated that the compound may inhibit specific kinases involved in cancer progression. For instance, it has been identified as a weak inhibitor of Flt-3 kinase, which is relevant in certain leukemias.

- The compound's potential to induce apoptosis in cancer cell lines has been explored, suggesting its utility in cancer therapy.

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

A study conducted on various indole derivatives, including 1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea, revealed that modifications to the indole and pyridine components could enhance potency against cancer cell lines. The findings indicated that specific substitutions could lead to improved selectivity and efficacy against target kinases.

Synthesis and Structural Modifications

The synthesis of 1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea typically involves multi-step organic reactions that allow for structural modifications. These modifications can enhance the biological activity of the compound by altering its interaction profile with biological targets. The versatility of the indole-pyridine scaffold provides a platform for developing new therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.